4-(Methylthio)phenylacetonitrile
Overview
Description
4-(Methylthio)phenylacetonitrile is an organic compound with the chemical formula C9H9NS. It is a white solid with a distinctive thioether odor. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds, dyes, drugs, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylthio)phenylacetonitrile typically involves a four-step process :
Formation of p-Methyl Mercaptobenzaldehyde: p-Chlorobenzaldehyde reacts with methyl mercaptan sodium in toluene solution.
Reduction to 4-(Methylthio)benzyl Alcohol: The intermediate is reduced using sodium borohydride.
Conversion to 4-(Methylthio)benzyl Chloride: The alcohol is converted using hydrochloric acid.
Formation of this compound: The final product is obtained by reacting the chloride with sodium cyanide in DMSO solution.
Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for higher yields and cost-effectiveness. The total yield of the product in laboratory conditions is above 73.9% .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium cyanide in DMSO is used for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
4-(Methylthio)phenylacetonitrile is used in various scientific research applications :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of dyes, drugs, and cosmetics.
Mechanism of Action
The mechanism of action of 4-(Methylthio)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation and reduction reactions. These interactions can affect various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
- 4-(Methylthio)benzyl Cyanide
- 4-(Methylthio)benzyl Chloride
- 4-(Methylthio)benzyl Alcohol
Comparison: 4-(Methylthio)phenylacetonitrile is unique due to its combination of a nitrile and a thioether group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPATOFBGJZMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375019 | |
Record name | 4-(Methylthio)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38746-92-8 | |
Record name | 4-(Methylthio)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38746-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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